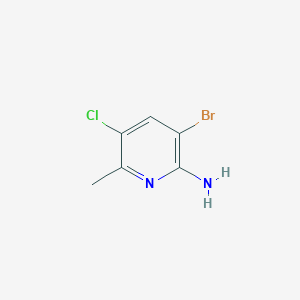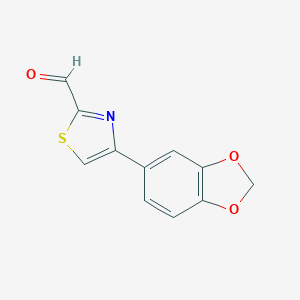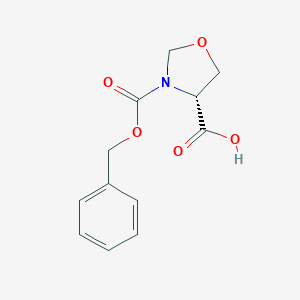
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
説明
“®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid” is a chemical compound with the molecular formula C₁₂H₁₃NO₅ . It is often used in the field of organic chemistry as a building block or intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of “®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid” and similar compounds often involves the use of protecting groups such as Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) . These protecting groups are stable towards most nucleophiles and bases, making them ideal for use in complex synthesis pathways .科学的研究の応用
Synthesis of Peptide Derivatives
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is used in the synthesis of protected β-hydroxyaspartic acid, which is suitable for incorporation into peptides through solid-phase synthesis. This process involves key transformations such as ruthenium tetraoxide mediated oxidation and dichromate oxidation of the resulting primary alcohol to α-carboxylic acid, making it suitable for preparing gram quantities of the compound (Wagner & Tilley, 1990).
Chiral Vinylglycines Synthesis
The compound plays a role in the synthesis of chiral vinylglycines. For example, (R)- or (S)-benzyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate is obtained from serine and reacts with Wittig reagents to give alkenes. This method examines the scope and limitations of this new methodology for preparing chiral vinylglycines (Beaulieu, Duceppe, & Johnson, 1991).
Cyclization in Peptide Synthesis
The compound is involved in the efficient and racemization-free cyclization of N-benzyloxycarbonyl-L-threonine and N-benzyloxycarbonyl-L-serine to produce oxazolidine-4-carboxylic acid derivatives. This reaction is applied in the synthesis of active analogs of peptides, like tuftsin, demonstrating its utility in peptide synthesis (Stabinsky et al., 2009).
Selective Protection in Amino Acid Derivatives
It is used for the selective protection of side-chain carboxyl groups of amino acids like aspartic and glutamic acid. This facilitates the synthesis of β-aspartyl and γ-glutamyl peptides as α-carboxyl protected intermediates, proving its versatility in peptide modification (Itoh, 1969).
Construction of Pseudopeptide Foldamers
A 2-oxo-1,3-oxazolidine-4-carboxylic acid derivative is used as a building block for pseudopeptide foldamers. Detailed techniques like IR, NMR, and DFT computational modeling are employed to investigate the preferred three-dimensional structure of these homo-oligomers, indicating its potential in creating novel molecular structures (Tomasini et al., 2003).
Selective Cleavage in Peptide Synthesis
The compound is instrumental in the selective cleavage of serine peptides. For instance, its derivative enables the isolation of specific amino acids from serine peptides, showcasing its role in targeted peptide bond cleavage (Kaneko, Takeuchi, & Inui, 1968).
特性
IUPAC Name |
(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRGBIMHQARMF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215069 | |
| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | |
CAS RN |
97534-84-4 | |
| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
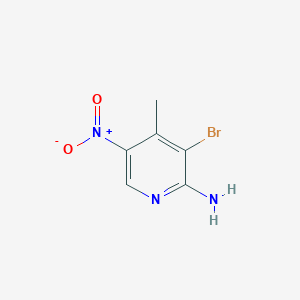



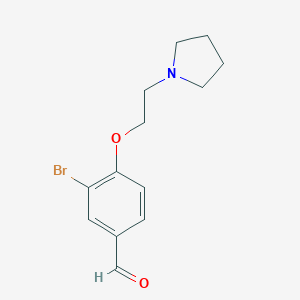
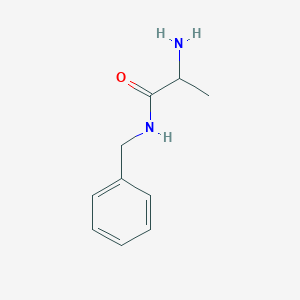
![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)


![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)
